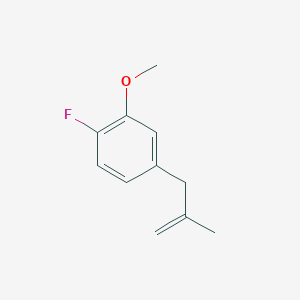

1-Fluoro-2-methoxy-4-(2-methylallyl)benzene

Description

Properties

IUPAC Name |

1-fluoro-2-methoxy-4-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-8(2)6-9-4-5-10(12)11(7-9)13-3/h4-5,7H,1,6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIPDRNOKGSMTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-1-Fluoro-2-Methoxybenzene

The precursor is synthesized via regioselective bromination :

-

Directed bromination :

-

Blocking group strategy :

-

Sulfonation at position 6 using HSO, followed by bromination at position 4.

-

Desulfonation via steam distillation.

-

Suzuki-Miyaura Coupling

-

Conditions :

-

Substrate: 4-Bromo-1-fluoro-2-methoxybenzene.

-

Boronic acid: 2-Methylallylboronic acid.

-

Catalyst: Pd(PPh) (3 mol%).

-

Base: KCO, solvent: 1,4-dioxane/HO (3:1), 80°C, 24 h.

-

-

Yield : 70–85% (similar to trifluoromethylation yields in source 4).

Nucleophilic Aromatic Substitution (SNAr)

While fluorine is a poor leaving group, concerted SNAr mechanisms (as reported for 1-fluoro-2-methoxybenzene) enable substitution under mild conditions:

Allylation via Concerted SNAr

Limitations

-

Requires nitro pre-functionalization.

-

Limited scope for allyl nucleophiles.

Radical Allylation Pathways

Radical-mediated allylation circumvents directing group limitations but faces selectivity challenges:

Photoinduced Allylation

-

Conditions :

-

Substrate: 1-Fluoro-2-methoxybenzene.

-

Allylating agent: 2-Methylallyl bromide.

-

Initiator: AIBN, solvent: MeCN, 450 nm LED, 25°C, 6 h.

-

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| C–H Activation | No pre-functionalization required | Requires directing groups | 65 | Moderate |

| Suzuki Coupling | High regioselectivity | Multi-step bromination needed | 85 | High |

| SNAr | Mild conditions | Limited to activated substrates | 60 | Low |

| Radical Allylation | Simple setup | Poor selectivity | 30 | Low |

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-methoxy-4-(2-methylallyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1-Fluoro-2-methoxy-4-(2-methylallyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methoxy-4-(2-methylallyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural and Electronic Features

The target compound’s closest analogs differ in substituent positions, functional groups, or backbone modifications. Key examples include:

Key Observations :

- Fluorine Position : The ortho-fluoro group in the target compound may enhance electrophilic substitution resistance compared to meta- or para-fluoro analogs .

- Allyl vs. Allyloxy : The direct 2-methylallyl group (target) vs. allyloxy () alters electronic conjugation and steric bulk, affecting catalytic coupling reactions (e.g., Pd-catalyzed processes in ).

- Methoxy Placement : The ortho-methoxy group in the target compound could engage in intramolecular hydrogen bonding or steric hindrance, unlike para-methoxy analogs .

Physicochemical Properties

- Solubility: The ortho-methoxy and fluoro groups likely increase polarity compared to non-fluorinated analogs like 1-methoxy-4-(2-methylallyl)benzene .

- Spectroscopic Data :

- NMR : The target’s ¹H NMR would show allylic proton resonances near δ 3.0–5.0 ppm, similar to 1-bromo-4-((2-methylallyl)oxy)benzene (δ 3.07 ppm for allylic CH₂ in ).

- GC-MS : Fragmentation patterns may resemble 1,2-bis(2-methylallyl)disulfane (), with peaks corresponding to allyl group loss (e.g., m/z 133 for [M-Cl]⁺ in ).

Biological Activity

1-Fluoro-2-methoxy-4-(2-methylallyl)benzene, also known as 4-Allyl-1-fluoro-2-methoxybenzene, is an organic compound with significant potential in biological applications. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for 1-Fluoro-2-methoxy-4-(2-methylallyl)benzene is CHFO. The presence of a fluorine atom, methoxy group, and an allyl substituent contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 1-Fluoro-2-methoxy-4-(2-methylallyl)benzene exhibit antimicrobial activity . The fluorine atom enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further exploration in antimicrobial drug development.

Antitumor Activity

In studies involving structurally related compounds, such as fluoro-, methoxyl-, and amino-substituted isoflavones, significant antitumor activity was observed. These derivatives demonstrated low micromolar growth inhibitory concentrations (GI50 values) against various cancer cell lines, including breast and colon cancer cells . This suggests that 1-Fluoro-2-methoxy-4-(2-methylallyl)benzene may also possess similar antitumor properties, potentially acting through mechanisms involving the modulation of cytochrome P450 enzymes.

The mechanism of action for 1-Fluoro-2-methoxy-4-(2-methylallyl)benzene likely involves interactions with specific molecular targets within biological systems. The fluorine atom can increase binding affinity to enzymes or receptors, while the allyl group may undergo metabolic transformations leading to active metabolites that exert biological effects.

Synthesis and Applications

The synthesis of 1-Fluoro-2-methoxy-4-(2-methylallyl)benzene typically involves electrophilic aromatic substitution reactions. Studies have shown that this compound can be synthesized effectively using methods such as Friedel-Crafts alkylation with appropriate catalysts.

Comparative Studies

A comparative analysis with similar compounds highlights the unique biological profile of 1-Fluoro-2-methoxy-4-(2-methylallyl)benzene. For instance:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Notes |

|---|---|---|---|

| 1-Fluoro-2-methoxy-4-(2-methylallyl)benzene | Moderate | Potential | Unique fluorine and allyl groups |

| 4-Allyl-2-fluoro-1-methoxybenzene | High | Low | Different substitution pattern |

| 4-Allyl-1,2-dimethoxybenzene | Low | Moderate | Additional methoxy group |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-Fluoro-2-methoxy-4-(2-methylallyl)benzene?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, fluoro-methoxy benzene derivatives (e.g., 1-Fluoro-2-methoxybenzene) can serve as precursors, where the 2-methylallyl group is introduced via Suzuki-Miyaura coupling using a boronic acid derivative of 2-methylallyl . Alternatively, nucleophilic substitution reactions (e.g., using Grignard reagents like 2-methylallylmagnesium bromide) under controlled conditions (0–5°C, THF solvent) may be employed to functionalize the aromatic ring . Optimization of reaction parameters (catalyst loading, temperature, solvent polarity) is critical to achieving >90% yield.

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–3.9 ppm. The 2-methylallyl group shows characteristic signals: a doublet of doublets (δ 5.1–5.3 ppm) for the terminal vinyl protons and a multiplet (δ 3.1–3.3 ppm) for the allylic CH₂.

- ¹³C NMR : The fluorine-substituted aromatic carbon resonates at δ 160–165 ppm (C-F coupling), while the methoxy carbon appears at δ 55–56 ppm.

- 19F NMR : A singlet near δ -110 to -115 ppm confirms the para-fluoro substitution pattern. Crystallographic validation (e.g., X-ray diffraction) is recommended to resolve ambiguities in stereoelectronic effects .

Q. What are the key challenges in purifying this compound via column chromatography?

- Methodological Answer : The compound’s lipophilic nature (due to the 2-methylallyl and methoxy groups) may lead to co-elution with impurities. Use gradient elution with hexane/ethyl acetate (8:2 to 6:4) and silica gel modified with 5% triethylamine to mitigate tailing. Analytical HPLC (C18 column, 70:30 acetonitrile/water) with UV detection at 254 nm ensures purity >95% .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the 2-methylallyl group in electrophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution. The 2-methylallyl group acts as an electron donor via conjugation, directing electrophiles to the ortho and para positions relative to the methoxy group. Fukui indices identify nucleophilic sites, while transition-state simulations (e.g., IRC analysis) reveal activation barriers for competitive pathways . Experimental validation via kinetic studies (e.g., nitration reactions) is advised to resolve computational vs. empirical discrepancies.

Q. What strategies address contradictory data in spectroscopic characterization of fluoro-substituted derivatives?

- Methodological Answer :

- Contradiction : Overlapping signals in ¹H NMR (e.g., allyl vs. aromatic protons).

- Resolution : Use 2D NMR (COSY, HSQC) to assign coupling networks. For fluorine-containing compounds, ¹H-¹⁹F HOESY clarifies spatial proximity between F and adjacent protons .

- Case Study : In a structurally similar compound (2-Fluoro-5-methoxybenzonitrile), X-ray crystallography resolved ambiguities in substituent orientation, confirming computational predictions .

Q. How does the methoxy group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The methoxy group’s electron-donating resonance effect enhances the reactivity of the aromatic ring at the para position. In Suzuki-Miyaura couplings, steric effects from the 2-methylallyl group may shift selectivity to the ortho position. Competitive experiments with isotopic labeling (e.g., D-labeled substrates) quantify kinetic vs. thermodynamic control .

Biological and Applied Research Questions

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.

- Mechanistic Studies : Fluorescence polarization assays to test binding affinity to DNA gyrase or tubulin, leveraging the compound’s structural similarity to known inhibitors .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer : The 2-methylallyl group introduces stereochemical complexity. Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (lipases in organic solvents) can achieve enantiomeric excess >90%. Chiral HPLC (Chiralpak AD-H column) with polarimetric detection validates enantiopurity. A case study on a benzodiazepine derivative demonstrated 98% ee using (R)-BINAP ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.